2-(Trifluoromethyl)aniline

Overview

Description

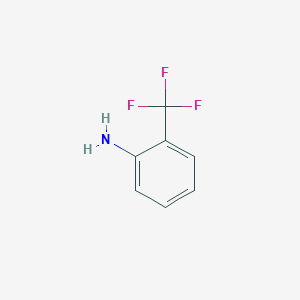

2-(Trifluoromethyl)aniline (CAS 88-17-5) is an aromatic amine with the molecular formula C₇H₆F₃N and a molecular weight of 161.127 g/mol . It is a key intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and fine chemicals. The compound’s reactivity stems from its nucleophilic aromatic substitution (NAS) capability, facilitated by the electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position, which activates the aromatic ring for further functionalization . Its low predicted pKa (1.10) highlights its acidic nature compared to meta- and para-substituted isomers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(Trifluoromethyl)aniline typically involves the reductive dechlorination of compounds containing nitro or amino groups. One common method is the reduction of 2-nitrotrifluoromethylbenzene using hydrogen in the presence of catalysts and acid acceptors . Another approach involves the nitration of trifluoromethylbenzene, followed by reduction to the corresponding amine .

Industrial Production Methods: Industrial production of this compound often relies on the nitration of trifluoromethylbenzene to produce a mixture of nitrotrifluoromethylbenzenes. The 2-nitrotrifluoromethylbenzene is then selectively reduced to this compound. This process is linked to the production of its isomer, 3-(Trifluoromethyl)aniline, making it a by-product in some cases .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions:

Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents.

Trifluoromethylarylation: This compound can be used in the trifluoromethylarylation of alkenes, a reaction that introduces both an aromatic and an aliphatic motif in a single step.

Common Reagents and Conditions:

Hydrogen and Catalysts: For reductive dechlorination and reduction reactions.

Hexafluoroisopropanol (HFIP): Used as a solvent in trifluoromethylarylation reactions to establish a hydrogen bonding network.

Palladium Catalysts: Employed in Suzuki–Miyaura coupling reactions.

Major Products:

Amines: From reduction reactions.

Substituted Aromatics: From nucleophilic aromatic substitution.

Coupled Products: From Suzuki–Miyaura coupling.

Scientific Research Applications

Organic Chemistry

Synthesis of Fluorinated Compounds

2-(Trifluoromethyl)aniline serves as a crucial building block in the synthesis of various fluorinated compounds. Its reactivity is enhanced by the trifluoromethyl group, which can influence the electronic properties of the aromatic ring. This allows for selective C–H activation and functionalization reactions that are essential in developing new materials and pharmaceuticals.

- Case Study: C–H Alkylation

Researchers have utilized Ni/NHC-catalyzed C–H alkylation methods to synthesize fluorotetralins from this compound. This method has demonstrated high enantioselectivity and regioselectivity, making it valuable for pharmaceutical development.

Materials Science

Development of Gel Polymer Electrolytes

In materials science, this compound is investigated for its role in creating asymmetric bi-functional gel polymer electrolytes. These electrolytes are critical for enhancing the performance of lithium-sulfur batteries.

- Performance Metrics

Batteries utilizing these gel polymer electrolytes have shown impressive cycle stability, maintaining a capacity of 807 mA h g−1 after 500 cycles at 0.5C, with a Coulombic efficiency of approximately 99.6%.

Electrochemistry

Fast-Charging Lithium-Ion Batteries

The compound also contributes to the design of LiF-rich solid electrolyte interface layers essential for fast-charging lithium-ion batteries. The incorporation of this compound aids in generating conductive layers that enhance battery performance.

- Results from Research

Anodes treated with this compound exhibited a high reversible capacity of 450 mA h g−1 after 450 cycles, showcasing its potential in fast-charging applications.

Pharmaceutical Applications

Potential Bioactivity and Drug Development

The lipophilicity and unique electronic properties of this compound make it a candidate for pharmaceutical applications. Its interactions with biological targets are being studied to understand its pharmacodynamics better.

- Interaction Studies

Research indicates that modifications in molecular structure can significantly affect binding affinity with enzymes or receptors, which is crucial for drug design.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)aniline involves its participation in nucleophilic aromatic substitution reactions. The trifluoromethyl group enhances the electron-withdrawing properties of the aromatic ring, making it more reactive towards nucleophiles .

Comparison with Similar Compounds

Comparison with Structural Isomers

Key Findings :

- Ortho Effect : The ortho-substituted isomer exhibits superior anticancer activity (e.g., diamide derivative 30a , IC₅₀ = 16.16 µM) due to its lower basicity and higher acidity, which may enhance cell death under acidic conditions (pH ≤ 6.0) .

- Meta Isomer : 3-(Trifluoromethyl)aniline derivatives show minimal activity, likely due to steric hindrance and reduced electronic activation of the aromatic ring .

- Para Isomer : While active (e.g., tetra-amide derivative 31c , IC₅₀ = 26.80 µM), its cytotoxicity is higher than the ortho isomer, making it less favorable for therapeutic applications .

Comparison with Other Trifluoromethyl-Substituted Anilines

2-Methyl-3-(Trifluoromethyl)aniline

- Structure : Incorporates a methyl group adjacent to the -CF₃ group (CAS 54396-44-0).

- Application : Key intermediate in the synthesis of Flunixin , a veterinary anti-inflammatory drug .

2,4,6-Trifluoroaniline

- Properties : Higher electronegativity but weaker electron-withdrawing effect than -CF₃. Crystallizes in an orthorhombic lattice (P2₁2₁2₁ ) .

- Reactivity : Less reactive in NAS compared to 2-(Trifluoromethyl)aniline due to the absence of the strong -CF₃ inductive effect .

Bis(Trifluoromethyl) Derivatives

- Example : 3,5-Bis(trifluoromethyl)aniline (CAS 1535-75-7).

- Impact : Enhanced electron-withdrawing effects increase acidity and reactivity, enabling applications in high-performance materials and catalysts .

Biological Activity

2-(Trifluoromethyl)aniline, a trifluoromethyl-substituted aromatic amine, has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique chemical structure, which enhances its lipophilicity and reactivity, making it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanism of action, cellular effects, and implications in various fields.

- Chemical Formula : CHFN

- Molecular Weight : 175.13 g/mol

- Solubility : Insoluble in water; denser than water

- Toxicity : May irritate skin, eyes, and mucous membranes; potentially toxic upon ingestion .

Target of Action

This compound acts primarily through its interactions with various enzymes and proteins. It is known to influence cytochrome P450 enzymes, which play a critical role in the metabolism of xenobiotics.

Mode of Action

The compound can neutralize acids to form salts and water, participating in acid-base reactions. Its trifluoromethyl group enhances its ability to interact with hydrophobic pockets within proteins, facilitating various biochemical reactions.

Biochemical Pathways

This compound is involved in several metabolic pathways:

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.

- Cell Signaling : Influences cell signaling pathways involving reactive oxygen species (ROS), potentially inducing oxidative stress and activating signaling cascades such as the MAPK pathway .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example:

- A series of diamides derived from this compound showed high antistaphylococcal activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.070 to 8.95 μM against various bacterial isolates .

- Compounds derived from it have been tested against Mycobacterium tuberculosis with MICs ranging from 18.7 to 35.8 μM .

Anticancer Potential

This compound and its derivatives have shown promising anticancer activities:

- In vitro studies indicated that certain derivatives exhibited IC values ranging from approximately 3 to 6 μM against human breast carcinoma cell lines (MCF-7) and chronic myeloid leukemia cell lines (K562) .

- The mechanism involves inhibition of DNA replication and modulation of apoptosis pathways, making these compounds potential candidates for cancer therapy .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of several derivatives of this compound against Staphylococcus aureus and Enterococcus faecalis. The results indicated potent microbicidal activity with specific derivatives outperforming standard antibiotics like ampicillin .

- Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of various derivatives on human monocytic leukemia cells (THP-1). The findings revealed that while some compounds had IC values below 10 µM, others exhibited no significant cytotoxicity, highlighting the importance of structural modifications in enhancing biological activity .

Summary Table of Biological Activities

| Activity Type | MIC/IC Range | Notes |

|---|---|---|

| Antibacterial | 0.070 - 8.95 μM | Effective against Staphylococcus aureus |

| Antitubercular | 18.7 - 35.8 μM | Active against Mycobacterium tuberculosis |

| Cytotoxicity | 1.4 - 6 μM | Significant effects on cancer cell lines |

| Enzyme Interaction | Variable | Influences cytochrome P450 activity |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(Trifluoromethyl)aniline, and how are reaction conditions optimized?

- Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of nitro precursors (e.g., 2-nitrobenzotrifluoride) using palladium catalysts under H₂ gas . Alternative routes include nucleophilic substitution of halogenated intermediates with ammonia or amines under basic conditions . Optimization focuses on catalyst loading (5–10% Pd/C), solvent selection (ethanol or methanol), and temperature (25–50°C) to minimize side reactions like over-reduction. Purity is confirmed via HPLC (e.g., C18 columns with acetonitrile/water gradients) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assign peaks using coupling constants and chemical shifts (e.g., CF₃ group deshields adjacent protons, δ ~7.2–7.6 ppm) .

- HPLC-MS : Quantify purity and detect impurities (e.g., residual nitro compounds) using reverse-phase columns .

- X-ray crystallography : Resolve structural ambiguities via SHELX programs (e.g., SHELXL for refinement) .

Discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed NMR shifts) are addressed by re-evaluating solvent effects or tautomeric equilibria .

Q. How does the trifluoromethyl group influence the compound’s basicity compared to other aniline derivatives?

- Methodological Answer : The electron-withdrawing CF₃ group reduces basicity by destabilizing the protonated ammonium ion via inductive effects. Basicity is quantified via pKa measurements (e.g., potentiometric titration in aqueous ethanol). For example, p-(Trifluoromethyl)aniline has a pKa ~1.5–2.0, significantly lower than p-methylaniline (pKa ~5.1) .

Advanced Research Questions

Q. How is this compound utilized in the design of bioactive molecules, and what role does the CF₃ group play?

- Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity, improving drug bioavailability. For example, this compound derivatives are intermediates in synthesizing flunixin (a veterinary NSAID) via coupling with 2-chloronicotinic acid . Structure-activity relationship (SAR) studies use computational tools (e.g., docking simulations) to optimize CF₃ positioning for target binding .

Q. What strategies address contradictions in reaction outcomes during the synthesis of this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected byproducts in cross-coupling reactions) are investigated via:

- Kinetic studies : Vary temperature/reactant ratios to identify competing pathways.

- Isotopic labeling : Trace mechanistic pathways (e.g., ¹⁸O labeling in oxidation reactions) .

- In situ spectroscopy : Monitor intermediates using FTIR or Raman .

For example, Pd-catalyzed cyanation failures may arise from catalyst poisoning by amine groups, requiring protective group strategies .

Q. How is this compound integrated into materials science, such as polymer synthesis?

- Methodological Answer : The compound serves as a monomer for fluorinated polyimides, enhancing thermal stability and dielectric properties. For instance, it is copolymerized with dianhydrides (e.g., pyromellitic dianhydride) via step-growth polymerization at 200–250°C . Characterization includes thermogravimetric analysis (TGA) for decomposition thresholds (>400°C) and dynamic mechanical analysis (DMA) for glass transition temperatures .

Q. What safety protocols are critical when handling this compound in high-throughput experiments?

- Methodological Answer :

- Containment : Use fume hoods and closed systems to prevent inhalation/contact .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous flushing .

- PPE : Nitrile gloves, goggles, and flame-retardant lab coats.

- Waste disposal : Incinerate in certified facilities to prevent environmental release of fluorinated byproducts .

Properties

IUPAC Name |

2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLXCTYLWZJBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Record name | 2-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058961 | |

| Record name | o-(Trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. | |

| Record name | 2-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

88-17-5 | |

| Record name | 2-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(Trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-(Trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TRIFLUOROMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1R59842CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.